molecular formula C16H14O2S B3828002 Bis(4-acetylphenyl)sulfide CAS No. 2615-09-0

Bis(4-acetylphenyl)sulfide

Cat. No.: B3828002
CAS No.: 2615-09-0
M. Wt: 270.3 g/mol
InChI Key: JBDYORUCEWAWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-acetylphenyl)sulfide is an organic compound with the chemical formula C₁₆H₁₄O₂S It is characterized by the presence of two acetylphenyl groups connected by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-acetylphenyl)sulfide typically involves the reaction of 4-acetylphenyl halides with a sulfur source. One common method is the reaction of 4-acetylphenyl bromide with sodium sulfide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-acetylphenyl)sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(4-acetylphenyl)sulfide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Bis(4-acetylphenyl)sulfide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfur atom can participate in redox reactions, while the acetyl groups can undergo metabolic transformations, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-methylphenyl)sulfide: Similar structure but with methyl groups instead of acetyl groups.

    Bis(4-chlorophenyl)sulfide: Contains chlorine atoms instead of acetyl groups.

    Bis(4-nitrophenyl)sulfide: Features nitro groups in place of acetyl groups.

Uniqueness

Bis(4-acetylphenyl)sulfide is unique due to the presence of acetyl groups, which impart distinct chemical reactivity and potential biological activity. The acetyl groups can participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

1-[4-(4-acetylphenyl)sulfanylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2S/c1-11(17)13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDYORUCEWAWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334292
Record name bis(4-acetylphenyl)sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2615-09-0
Record name bis(4-acetylphenyl)sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-acetylphenyl)sulfide
Reactant of Route 2
Reactant of Route 2
Bis(4-acetylphenyl)sulfide
Reactant of Route 3
Reactant of Route 3
Bis(4-acetylphenyl)sulfide
Reactant of Route 4
Reactant of Route 4
Bis(4-acetylphenyl)sulfide
Reactant of Route 5
Reactant of Route 5
Bis(4-acetylphenyl)sulfide
Reactant of Route 6
Reactant of Route 6
Bis(4-acetylphenyl)sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.